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Compound of Interest

Compound Name: (2R)-2-butyloxirane

Cat. No.: B020065 Get Quote

(2R)-2-Butyloxirane, also known as (R)-(+)-1,2-Epoxyhexane, is a versatile chiral building

block prized in synthetic organic chemistry. Its value stems from the presence of a

stereodefined epoxide ring, which serves as a latent 1,2-diol. This functional group is

susceptible to regioselective and stereospecific ring-opening reactions by a wide array of

nucleophiles, allowing for the controlled introduction of complex carbon frameworks and

functional groups. This reactivity makes it an ideal starting material for the asymmetric

synthesis of numerous biologically active natural products, including acetogenins, pheromones,

and macrolides.

A key application of this chiral motif is in the synthesis of γ-butyrolactones, a core structure in

many natural products. The total synthesis of (+)-Muricatacin, a cytotoxic acetogenin from the

seeds of Annona muricata, serves as an excellent case study. While many syntheses generate

the required chiral epoxide intermediate in situ via methods like the Sharpless asymmetric

epoxidation, the synthetic logic is directly applicable to the use of (2R)-2-butyloxirane or its

long-chain homologs as the starting material. The strategy involves two crucial transformations:

Regioselective Epoxide Ring-Opening: A carbon nucleophile, typically an acetylide or an

organocuprate, attacks the less-hindered carbon of the oxirane. This step establishes the

main carbon skeleton of the target molecule.

Lactonization: The resulting secondary alcohol and a terminal carboxylic acid (or its

precursor) are then cyclized to form the characteristic five-membered lactone ring.
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This approach provides a convergent and highly stereocontrolled route to the target molecule,

where the stereochemistry of the final product is dictated by the absolute configuration of the

initial chiral epoxide.

Featured Application: Total Synthesis of (+)-
Muricatacin
The following protocols are based on a common strategy for the synthesis of (+)-Muricatacin,

which utilizes a chiral terminal epoxide as the key starting material. The workflow demonstrates

the generation of the epoxide via Sharpless Asymmetric Epoxidation, followed by its conversion

to the final natural product.

Quantitative Data Summary
The table below summarizes typical yields and stereoselectivity for the key transformations in

the synthesis of (+)-Muricatacin.

Step
Transformat
ion

Starting
Material

Product Yield (%)
Enantiomeri
c Excess
(e.e.) (%)

1. Sharpless

Asymmetric

Epoxidation

Alkene to

Chiral

Epoxide

(E)-Hexadec-

2-en-1-ol

(2R,3R)-3-

Tridecyloxiran

-2-

yl)methanol

85-95 >95

2.

Regioselectiv

e Epoxide

Opening

Epoxide to

Alkyne

Epoxide from

Step 1

(4R,5R)-

Heptadec-2-

yne-1,4,5-triol

70-80 >95

3. Oxidation

and

Lactonization

Diol to

Lactone

Triol from

Step 2

(+)-

Muricatacin
60-70 >95

Experimental Workflow Diagram
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The diagram below illustrates the overall workflow for the synthesis of (+)-Muricatacin from a

chiral epoxide precursor.
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Caption: Synthetic workflow for (+)-Muricatacin.

Detailed Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of (E)-
Hexadec-2-en-1-ol
This protocol describes the creation of the chiral epoxide, which is functionally analogous to

using a long-chain version of (2R)-2-butyloxirane.

Objective: To synthesize (2R,3R)-3-tridecyloxiran-2-yl)methanol with high enantioselectivity.
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Materials:

Dichloromethane (CH₂Cl₂), anhydrous

4Å Molecular Sieves, powdered

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

L-(+)-Diethyl tartrate (L-(+)-DET)

(E)-Hexadec-2-en-1-ol

tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet is charged with anhydrous CH₂Cl₂ (250 mL) and powdered

4Å molecular sieves (5 g). The suspension is cooled to -20 °C.

L-(+)-Diethyl tartrate (1.2 mL, 7.0 mmol) is added, followed by the dropwise addition of

titanium(IV) isopropoxide (1.5 mL, 5.1 mmol). The mixture is stirred for 10 minutes at -20 °C.

A solution of (E)-Hexadec-2-en-1-ol (10.0 g, 41.6 mmol) in CH₂Cl₂ (20 mL) is added

dropwise over 15 minutes, ensuring the internal temperature does not exceed -18 °C.

After stirring for an additional 10 minutes, tert-butyl hydroperoxide (15 mL of a 5.5 M solution

in decane, 82.5 mmol) is added dropwise.

The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the reaction progress by

TLC (Thin Layer Chromatography).

Upon completion, the reaction is quenched by the addition of water (20 mL). The mixture is

allowed to warm to room temperature and stirred for 1 hour.

The suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly

with CH₂Cl₂.
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The combined organic filtrate is washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography (silica gel, hexane:ethyl

acetate gradient) to afford the chiral epoxide as a white solid.

Synthetic Pathway Diagram
The diagram below details the key chemical transformation from the allylic alcohol to the final

(+)-Muricatacin product.

Allylic Alcohol
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Caption: Key transformations in the total synthesis of (+)-Muricatacin.
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Protocol 2: Regioselective Ring-Opening and
Lactonization
Objective: To convert the chiral epoxide into the γ-lactone core of (+)-Muricatacin.

Materials:

Tetrahydrofuran (THF), anhydrous

n-Butyllithium (n-BuLi), 2.5 M in hexanes

Acetylene gas (or a suitable precursor like trimethylsilylacetylene)

Dodecanal

Jones Reagent (CrO₃, H₂SO₄, acetone) or other suitable oxidizing agent

Diethyl ether (Et₂O)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Procedure:

Ring-Opening:

A flame-dried flask under a nitrogen atmosphere is charged with anhydrous THF (100 mL)

and cooled to -78 °C.

Acetylene gas is bubbled through the solution for 20 minutes. n-Butyllithium (1.1

equivalents) is then added dropwise to form the lithium acetylide.

A solution of the chiral epoxide (from Protocol 1, 1 equivalent) in THF is added to the

lithium acetylide suspension. The reaction is stirred at -78 °C for 1 hour and then allowed

to warm slowly to room temperature overnight.
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The reaction is carefully quenched with saturated aqueous ammonium chloride (NH₄Cl).

The aqueous layer is extracted with Et₂O (3x). The combined organic layers are washed

with brine, dried over Na₂SO₄, and concentrated. The resulting alkynol is typically used in

the next step without further purification.

Chain Elaboration & Lactonization:

The crude alkynol is dissolved in THF and cooled to -78 °C. A second equivalent of n-BuLi

is added to deprotonate the terminal alkyne and the hydroxyl group.

Dodecanal (1.1 equivalents) is added, and the reaction is stirred for 2-3 hours at -78 °C.

The reaction is quenched with saturated NH₄Cl and worked up as described previously to

yield a triol intermediate.

The crude triol is dissolved in acetone and cooled to 0 °C. Jones reagent is added

dropwise until a persistent orange color is observed. The reaction oxidizes the primary and

secondary alcohols, leading to the formation of a carboxylic acid and subsequent

spontaneous lactonization.

The reaction is quenched with isopropanol, and the solvent is removed under reduced

pressure. The residue is partitioned between water and Et₂O.

The aqueous layer is extracted with Et₂O. The combined organic layers are washed with

NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated.

The final product, (+)-Muricatacin, is purified by flash column chromatography.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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